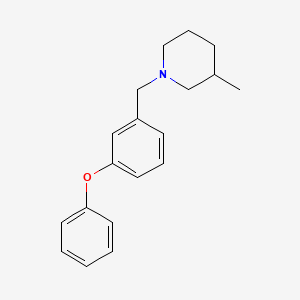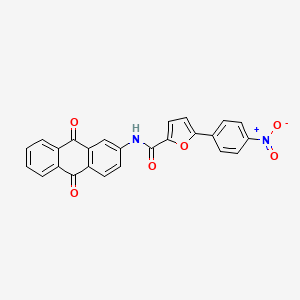![molecular formula C23H23NO B5160265 9-[4-(2-methylphenoxy)butyl]-9H-carbazole](/img/structure/B5160265.png)
9-[4-(2-methylphenoxy)butyl]-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[4-(2-methylphenoxy)butyl]-9H-carbazole, also known as MBC, is a carbazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields such as organic electronics, photovoltaics, and biomedical research. MBC is a highly versatile molecule that exhibits excellent thermal stability, good solubility, and high charge mobility, making it an ideal candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 9-[4-(2-methylphenoxy)butyl]-9H-carbazole is not fully understood, but it is believed to interact with various cellular targets such as enzymes and receptors. 9-[4-(2-methylphenoxy)butyl]-9H-carbazole has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. 9-[4-(2-methylphenoxy)butyl]-9H-carbazole has also been shown to interact with the serotonin receptor 5-HT2A, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects
9-[4-(2-methylphenoxy)butyl]-9H-carbazole has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 9-[4-(2-methylphenoxy)butyl]-9H-carbazole can inhibit the growth of cancer cells such as breast cancer and lung cancer cells. 9-[4-(2-methylphenoxy)butyl]-9H-carbazole has also been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 9-[4-(2-methylphenoxy)butyl]-9H-carbazole in laboratory experiments is its high solubility in various solvents, which makes it easy to dissolve and handle. 9-[4-(2-methylphenoxy)butyl]-9H-carbazole also exhibits excellent thermal stability, which makes it ideal for use in high-temperature reactions. However, one of the limitations of using 9-[4-(2-methylphenoxy)butyl]-9H-carbazole is its relatively high cost compared to other organic semiconductors.
Direcciones Futuras
There are several future directions for research on 9-[4-(2-methylphenoxy)butyl]-9H-carbazole. One area of interest is the development of new synthetic methods for 9-[4-(2-methylphenoxy)butyl]-9H-carbazole that are more cost-effective and environmentally friendly. Another area of interest is the investigation of the potential use of 9-[4-(2-methylphenoxy)butyl]-9H-carbazole as a therapeutic agent for the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, the use of 9-[4-(2-methylphenoxy)butyl]-9H-carbazole in the development of new organic electronic devices such as OFETs and OLEDs is an area of ongoing research.
Métodos De Síntesis
The synthesis of 9-[4-(2-methylphenoxy)butyl]-9H-carbazole involves the reaction of 2-methylphenol with 4-bromo-1-butanol to form 4-(2-methylphenoxy)butyl bromide, which is then coupled with carbazole in the presence of a palladium catalyst to yield 9-[4-(2-methylphenoxy)butyl]-9H-carbazole. The synthesis of 9-[4-(2-methylphenoxy)butyl]-9H-carbazole is relatively straightforward and can be achieved using standard laboratory techniques.
Aplicaciones Científicas De Investigación
9-[4-(2-methylphenoxy)butyl]-9H-carbazole has been extensively studied for its potential applications in organic electronics and photovoltaics. The high charge mobility and excellent thermal stability of 9-[4-(2-methylphenoxy)butyl]-9H-carbazole make it an ideal candidate for use as an organic semiconductor in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). 9-[4-(2-methylphenoxy)butyl]-9H-carbazole has also been investigated for its potential use as a sensitizer in dye-sensitized solar cells (DSSCs) due to its high molar extinction coefficient and good light harvesting properties.
Propiedades
IUPAC Name |
9-[4-(2-methylphenoxy)butyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-18-10-2-7-15-23(18)25-17-9-8-16-24-21-13-5-3-11-19(21)20-12-4-6-14-22(20)24/h2-7,10-15H,8-9,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFDFCNVCMYSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-(2-Methylphenoxy)butyl]carbazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5160188.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5160190.png)
![isobutyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5160202.png)
![tert-butyl{2-[2-(2-naphthyloxy)ethoxy]ethyl}amine oxalate](/img/structure/B5160214.png)
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5160217.png)

![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5160228.png)

![3-chloro-N-cyclopentyl-4-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5160234.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5160254.png)
![2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate](/img/structure/B5160259.png)
![N-[2-methoxy-5-(propionylamino)phenyl]benzamide](/img/structure/B5160261.png)
![2-fluoro-N-[(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5160275.png)